(1S)-1-(2-chloro-4-fluorophenyl)ethan-1-amine hydrochloride
CAS No.: 1391433-36-5
Cat. No.: VC7128067
Molecular Formula: C8H10Cl2FN
Molecular Weight: 210.07
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1391433-36-5 |
---|---|
Molecular Formula | C8H10Cl2FN |
Molecular Weight | 210.07 |
IUPAC Name | (1S)-1-(2-chloro-4-fluorophenyl)ethanamine;hydrochloride |
Standard InChI | InChI=1S/C8H9ClFN.ClH/c1-5(11)7-3-2-6(10)4-8(7)9;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 |
Standard InChI Key | ADHMUZNAMAJFTD-JEDNCBNOSA-N |
SMILES | CC(C1=C(C=C(C=C1)F)Cl)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a phenyl ring substituted with chlorine at the 2-position and fluorine at the 4-position, attached to an ethanamine moiety. The (1S) configuration indicates the absolute stereochemistry of the chiral center, which is critical for interactions in enantioselective reactions . The hydrochloride salt forms via protonation of the amine group, resulting in a crystalline solid with improved handling characteristics.
Physicochemical Data
Key properties include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₈H₁₀Cl₂FN | |
Molecular Weight | 210.076 g/mol | |
Density | Not reported | – |
Melting Point | Not reported | – |
Solubility | Water-soluble (HCl salt form) | Inferred |
The absence of melting point and density data in available literature highlights gaps in publicly accessible characterization studies.
Synthesis and Production Pathways
Key Precursors
A plausible synthetic route involves reductive amination of 1-(2-chloro-4-fluorophenyl)ethanone (CAS 700-35-6), a ketone precursor with documented commercial availability . This ketone undergoes condensation with ammonia or ammonium acetate, followed by stereoselective reduction using catalysts like chiral boranes or enzymes to yield the (1S)-enantiomer . Subsequent treatment with hydrochloric acid generates the hydrochloride salt.
Optimization Challenges
Achieving high enantiomeric excess (ee) requires precise control over reaction conditions, including temperature, solvent polarity, and catalyst loading. Industrial-scale production may employ asymmetric hydrogenation or biocatalytic methods to enhance efficiency and reduce waste .
Applications in Pharmaceutical Research
Role as a Chiral Building Block
Chiral amines are pivotal in synthesizing active pharmaceutical ingredients (APIs). The 2-chloro-4-fluorophenyl group in this compound may enhance binding affinity to biological targets, such as G protein-coupled receptors (GPCRs) or enzymes. For example, structurally similar amines are intermediates in antidepressants and antivirals .
Hazard Category | GHS Classification | Precautionary Measures |
---|---|---|
Acute Oral Toxicity | Harmful (H302) | Avoid ingestion |
Skin Irritation | Causes irritation (H315) | Wear protective gloves |
Eye Damage | Serious irritation (H319) | Use eye protection |
Respiratory Irritation | May cause irritation (H335) | Use in ventilated areas |
Supplier | Packaging | Price (USD) | Purity | Updated Date |
---|---|---|---|---|
AK Scientific | 250 mg | $538 | – | 2021-12-16 |
Ambeed | 1 g | $633 | 95% | 2021-12-16 |
Ambeed | 100 mg | $170 | 95% | 2021-12-16 |
Regional Distribution
Major suppliers are based in China (e.g., Labter Pharmatech, Bide Pharmatech) and the United States, reflecting global demand for chiral amines .
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